3,5-Dimethyl-4-propoxybenzamide
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Overview
Description
3,5-Dimethyl-4-propoxybenzamide is an organic compound with the molecular formula C12H17NO2 It is a benzamide derivative characterized by the presence of two methyl groups at the 3rd and 5th positions, and a propoxy group at the 4th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-propoxybenzamide typically involves the reaction of 3,5-dimethyl-4-propoxybenzoic acid with an amine derivative. One common method is the amidation reaction, where the carboxylic acid group of 3,5-dimethyl-4-propoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia (NH3) or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
- Preparation of 3,5-dimethyl-4-propoxybenzoic acid.
- Conversion to the corresponding acid chloride using thionyl chloride.
- Reaction with ammonia or an amine to form the amide.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The propoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: 3,5-Dimethyl-4-propoxybenzoic acid.
Reduction: 3,5-Dimethyl-4-propoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.
3,5-Dimethyl-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propoxy group.
3,5-Dimethyl-4-butoxybenzamide: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
3,5-Dimethyl-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate biological tissues.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3,5-dimethyl-4-propoxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7H,4-5H2,1-3H3,(H2,13,14) |
InChI Key |
BJVHQHBOEVOKER-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)C(=O)N)C |
Origin of Product |
United States |
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